![molecular formula C17H20ClNO B2480066 3-(3-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 2310015-55-3](/img/structure/B2480066.png)

3-(3-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related azabicyclo[3.2.1]octan-8-ol derivatives involves intricate organic synthesis techniques. For instance, a study by Grošelj et al. (2005) detailed the stereoselective preparation of various (1R,5S)-4-[(E)-alkylidene]-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-ones, showcasing the complexity of synthesizing such molecules (Grošelj et al., 2005).

Molecular Structure Analysis

The molecular structure of azabicyclo octane derivatives has been thoroughly investigated using various spectroscopic techniques. For example, Wu et al. (2015) synthesized and characterized a similar compound through NMR and HRMS spectroscopy, further investigating its absolute molecular configuration through X-ray crystallography. Their findings revealed significant details about the molecular geometry, including intermolecular hydrogen bonds and the spatial arrangement of functional groups (Wu et al., 2015).

Chemical Reactions and Properties

Azabicyclo[3.2.1]octan-8-ol derivatives engage in a variety of chemical reactions, highlighting their chemical properties. The synthesis and pharmacological study by Iriepa et al. (2010) on amides derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine revealed insights into the compound's reactivity and potential for forming stable structures with significant biological activity (Iriepa et al., 2010).

Physical Properties Analysis

The physical properties of azabicyclo[3.2.1]octan-8-ol derivatives, such as solubility, melting point, and crystalline structure, are critical for understanding their behavior in different environments. The structural study by Iriepa et al. (2003) on 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols using ab initio calculations, NMR, and IR spectroscopy provided valuable data on their physical properties, adopting preferred conformations in solution (Iriepa et al., 2003).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity, stability, and interaction with other molecules, is crucial for the application and handling of azabicyclo[3.2.1]octan-8-ol derivatives. The work by Singh et al. (2007), synthesizing 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) from pyroglutamic acid, illustrates the innovative approaches to manipulating these compounds for desired chemical properties (Singh et al., 2007).

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

One significant area of research involves the synthesis and crystal structure characterization of compounds related to 3-(3-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one. For example, the synthesis and characterization of (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one have been reported, highlighting the importance of NMR, HRMS spectroscopy, and X-ray crystallography in understanding the molecular configuration and the intermolecular interactions within the crystal structure (Wu, Guo, Zhang, & Xia, 2015).

Pharmacological Potentials

Another aspect of research has focused on the pharmacological potentials of compounds structurally related to this compound. For instance, studies on CP-96,345 as a potent nonpeptide antagonist of the substance P (NK1) receptor shed light on its selective inhibition capabilities and its role in exploring the physiological properties of substance P and its relevance in various diseases (Snider et al., 1991).

Chemical Reactions and Catalysis

Research into the chemical reactions and catalytic applications of related compounds includes the study of silica bonded n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride (SB-DABCO) as a highly efficient, reusable, and new heterogeneous catalyst for the synthesis of 4H-benzo[b]pyran derivatives, demonstrating the compound's significance in facilitating efficient synthetic pathways (Hasaninejad, Shekouhy, Golzar, Zare, & Doroodmand, 2011).

Molecular Docking and Anticancer Activities

Further research includes molecular docking studies and the evaluation of anticancer and antimicrobial activities of novel biologically potent heterocyclic compounds. These studies highlight the potential therapeutic applications and the role of these compounds in addressing microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Propiedades

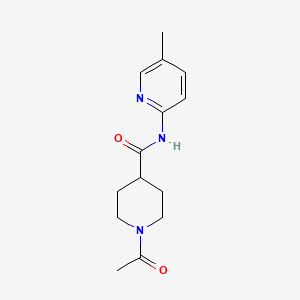

IUPAC Name |

3-(3-chlorophenyl)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO/c1-12-9-15-6-7-16(10-12)19(15)17(20)8-5-13-3-2-4-14(18)11-13/h2-4,11,15-16H,1,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBMCPATERWSPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC2CCC(C1)N2C(=O)CCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-ynamide](/img/structure/B2479983.png)

![7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2479987.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2479988.png)

![5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2479989.png)

![2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2479992.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2479999.png)

![(2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2480003.png)

![3-(2-furylmethyl)-1-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2480005.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2480006.png)